molecular formula C21H22N4O5S B4344554 ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE

ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4344554
M. Wt: 442.5 g/mol
InChI Key: HBCKBRLSSDTUQB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-{[(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)amino]carbonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-{[(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)amino]carbonyl}-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 1-methyl-3-{[(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)amino]carbonyl}-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as ethyl 5-amino-1-methylpyrazole-4-carboxylate and hydrazine-coupled pyrazoles .

Uniqueness

What sets ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

ethyl 2-methyl-5-[[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamoyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-4-30-21(27)19-13-18(23-25(19)3)20(26)22-15-9-11-16(12-10-15)31(28,29)24-17-8-6-5-7-14(17)2/h5-13,24H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCKBRLSSDTUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 5
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ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE
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ETHYL 1-METHYL-3-{[4-(2-TOLUIDINOSULFONYL)ANILINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE

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